molecular formula C18H17N3O3 B2580412 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1334371-35-5

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2580412
M. Wt: 323.352
InChI Key: YZMOGKQDBYTCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a narrow-spectrum antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .


Synthesis Analysis

The synthesis of phenoxymethylpenicillin involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

Phenoxymethylpenicillin has a molecular weight of 350.39 g/mol and a chemical formula of C16H18N2O5S . It has a polar surface area of 98.77 Ų and a rotatable bond count of 5 .


Chemical Reactions Analysis

The chemical reactions of phenoxymethylpenicillin involve precipitation reactions, which are used to separate ions from a solution . The solid precipitate can be separated from the liquid components using filtration .


Physical And Chemical Properties Analysis

Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . It has a melting point of 120–128 °C (248–262 °F) .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of novel benzimidazole derivatives, including oxadiazole-bearing benzimidazoles, was conducted. These compounds were evaluated for their anticonvulsant screening, showing potent activity in some derivatives (Shaharyar et al., 2016).
  • Another research focused on the synthesis, structural characterization, and antibacterial properties of Schiff base compounds containing the oxadiazole moiety. These compounds demonstrated significant antibacterial activities against specific strains (Kakanejadifard et al., 2013).

Pharmacological Applications

  • A series of benzamides containing the oxadiazole moiety were synthesized and evaluated for anticancer activity against several cancer cell lines, with some compounds exhibiting higher activities than reference drugs (Ravinaik et al., 2021).
  • Quinoxaline-oxadiazole hybrids were assessed for antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections (Patel et al., 2017).
  • Novel benzophenone appended oxadiazole derivatives were synthesized and shown to exhibit cyclooxygenase-2 antagonist activity, offering potential for inflammatory paw edema amelioration (Puttaswamy et al., 2018).

Safety And Hazards

Phenoxymethylpenicillin can cause side effects such as diarrhea, nausea, and allergic reactions including anaphylaxis . It is not recommended for those with a history of penicillin allergy .

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMOGKQDBYTCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

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